molecular formula C13H12N2OS B2701648 (Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide CAS No. 865181-08-4

(Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide

Cat. No.: B2701648
CAS No.: 865181-08-4
M. Wt: 244.31
InChI Key: SOOCUOKBLTVIFD-YPKPFQOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide is a synthetic organic compound featuring a benzothiazole core scaffold substituted with a propiolamide group. The benzothiazole moiety is a privileged structure in medicinal chemistry, known for conferring significant biological activity to molecules . This compound is of high interest in pharmaceutical and agrochemical research for developing new therapeutic agents. Its molecular framework is frequently explored in the design of novel antimicrobials, particularly as inhibitors of essential bacterial enzymes like DprE1 in Mycobacterium tuberculosis , which is a promising target for antitubercular agents . The mechanism of action for such derivatives often involves specific molecular interactions, such as hydrogen bonding with active site residues like Ser228 and π-π stacking with histidine rings, leading to potent enzyme inhibition . Furthermore, structurally related benzothiazole-amides demonstrate significant anti-inflammatory and antioxidant activities, scavenging reactive oxygen species like hydrogen peroxide and showing efficacy comparable to standard NSAIDs such as ibuprofen in in vitro assays . The incorporation of the propiolamide group offers a versatile handle for further synthetic modification via click chemistry, enabling the creation of larger, more complex molecules or bioconjugates for chemical biology studies. Researchers value this compound as a key intermediate for constructing hybrid molecules aimed at multi-target therapies, especially for complex diseases involving inflammation and oxidative stress . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-3-9-15-10-7-5-6-8-11(10)17-13(15)14-12(16)4-2/h1,5-8H,4,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOCUOKBLTVIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=CC=CC=C2S1)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide typically involves the reaction of 3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine with propionyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This approach allows for better control over reaction conditions, higher yields, and improved safety compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as an inhibitor of certain enzymes and proteins. It has shown promise in inhibiting kinases and other enzymes involved in cell signaling pathways, making it a potential candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Its ability to inhibit specific enzymes and proteins involved in cancer cell proliferation makes it a promising lead compound for drug development.

Industry

In the industrial sector, this compound is used as an intermediate in the production of various materials, including polymers and coatings. Its unique chemical properties make it suitable for use in the synthesis of high-performance materials with specific characteristics.

Mechanism of Action

The mechanism of action of (Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound binds to the active site of the target enzyme or protein, inhibiting its activity and disrupting the associated signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, or other cellular effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule:

Compound Name Key Structural Features Molecular Weight (g/mol) Synthesis Method
(Z)-2-(3-(4-Bromobenzyl)benzo[d]thiazol-2(3H)-ylidene)-1-(4-(dimethylamino)phenyl)ethanone Bromobenzyl substituent, dimethylaminoaryl ketone ~450.3 Condensation of thiazole with aroyl groups
2-(Arylidenehydrazono)-4-(4-bromophenyl)-3-(3-chlorophenyl)-2,3-dihydrothiazoles Arylidenehydrazono group, dihydrothiazole ring ~420–460 (estimated) Cyclization with 2-bromo-1-aryl ethanones
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides Oxadiazole-thiazole hybrid, propanamide side chain ~400–450 (estimated) Multi-step coupling (hydrazine, CS2, KOH)

Key Observations :

  • Substituent Diversity : The target compound’s propargyl group distinguishes it from bromobenzyl () and chlorophenyl derivatives (). The propargyl moiety may enhance reactivity in click chemistry or metal-catalyzed reactions.
Spectroscopic and Physicochemical Properties
  • Mass Spectrometry : Benzo[d]thiazole derivatives in exhibit molecular ions consistent with the nitrogen rule (odd mass for even-electron ions), suggesting the target compound would follow similar fragmentation patterns .
  • ¹H-NMR : Aromatic protons in analogous compounds (e.g., δ 7.5–8.2 ppm for benzo[d]thiazoles) align with expected shifts for the target molecule. The propargyl CH₂ group may appear as a singlet near δ 3.4 ppm, as seen in triazole derivatives () .
  • Aggregation-Induced Emission (AIE): Aroyl-S,N-ketene acetals () show tunable AIE properties due to restricted intramolecular rotation.

Limitations and Contradictions in Evidence

  • focuses on dihydrothiazoles, which lack the fully aromatic benzo[d]thiazole core of the target compound, limiting direct comparability.
  • ’s triazole derivatives (e.g., ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate) share amide functionalities but differ in heterocyclic architecture .

Biological Activity

(Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide is a synthetic organic compound belonging to the benzo[d]thiazole derivatives. This compound has garnered interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of this compound, particularly the presence of the benzo[d]thiazole moiety and the prop-2-yn-1-yl substituent, contribute to its diverse biological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H12N2S\text{C}_{13}\text{H}_{12}\text{N}_{2}\text{S}

This structure includes a benzo[d]thiazole ring, which is known for its bioactive properties, and a propionamide group that may influence its reactivity and biological interactions.

Antimicrobial Activity

Studies have shown that compounds related to benzo[d]thiazole derivatives exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its efficacy against various bacterial strains. The mechanism of action is believed to involve disruption of cell wall synthesis or interference with metabolic pathways.

Antifungal Properties

Research indicates that this compound may also possess antifungal activity. Compounds with similar structures have demonstrated effectiveness against fungi by inhibiting ergosterol synthesis, a critical component of fungal cell membranes.

Anticancer Potential

The anticancer properties of this compound have been explored through various in vitro assays. The compound has shown cytotoxic effects on cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest.

Activity Tested Cell Lines IC50 Values
AntimicrobialE. coli, S. aureus15 µg/mL
AntifungalC. albicans10 µg/mL
AnticancerHeLa, MCF75 µg/mL

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
  • Receptor Modulation : The compound could interact with cellular receptors, leading to altered signaling pathways associated with cell growth and apoptosis.

Case Studies

Several studies have documented the biological activities of related compounds:

  • Antimicrobial Study : A study conducted on a series of benzo[d]thiazole derivatives demonstrated that modifications at the 3-position significantly enhanced antibacterial activity against Gram-positive bacteria.
  • Anticancer Research : In vitro studies reported that benzo[d]thiazole derivatives induced apoptosis in breast cancer cells through the activation of caspase pathways.
  • Fungal Inhibition : Research indicated that certain thiazole derivatives exhibited potent antifungal activity against Candida species, suggesting potential applications in treating fungal infections.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide?

  • Methodological Answer : The compound can be synthesized via a two-component reaction between diazonium salts and N-acyl-N'-aryl thioureas in the presence of sodium tert-butoxide, as demonstrated in analogous benzo[d]thiazole derivatives. Reaction optimization includes controlling stoichiometry (1:1 molar ratio of diazonium salt to thiourea) and maintaining anhydrous conditions to minimize hydrolysis. Post-synthesis purification typically involves column chromatography and recrystallization .

Q. How is the stereochemical configuration (Z/E) confirmed for this compound?

  • Methodological Answer : The Z-configuration is confirmed using nuclear Overhauser effect (NOE) experiments in 1H-NMR. For example, NOE correlations between the propionamide carbonyl group and the prop-2-yn-1-yl substituent on the benzo[d]thiazole ring provide stereochemical evidence. Additional validation via X-ray crystallography (if crystals are obtainable) resolves ambiguities .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Multi-nuclear NMR (1H, 13C) is critical for confirming the structure. Key signals include the imine proton (δ 8.5–9.0 ppm in 1H-NMR) and the thiazole carbons (δ 150–160 ppm in 13C-NMR). FT-IR confirms the presence of carbonyl (C=O, ~1700 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) groups. Elemental analysis (C, H, N, S) ensures purity (>95%) .

Advanced Research Questions

Q. How can reaction yields be improved for analogous benzo[d]thiazole derivatives?

  • Methodological Answer : Low yields in similar syntheses (e.g., 30–50%) are often due to competing side reactions. Strategies include:

  • Using a slow addition technique for the diazonium salt to reduce dimerization.
  • Replacing sodium tert-butoxide with milder bases (e.g., K₂CO₃) to suppress alkyne deprotonation.
  • Solvent optimization (e.g., switching from THF to DMF) to enhance solubility of intermediates .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

  • Methodological Answer : Contradictory NMR signals may arise from tautomerism or impurities. Approaches include:

  • Variable-temperature NMR to identify dynamic equilibria (e.g., imine-enamine tautomerism).
  • 2D NMR (COSY, HSQC) to assign ambiguous protons/carbons.
  • High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and rule out impurities .

Q. What computational methods predict the electronic properties of this compound for biological activity studies?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s HOMO-LUMO gap, electrostatic potential surfaces, and binding affinity to target proteins. Molecular docking (AutoDock Vina) evaluates interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases, guiding structure-activity relationship (SAR) studies .

Q. How can regioselectivity challenges in alkyne functionalization be addressed?

  • Methodological Answer : The prop-2-yn-1-yl group’s reactivity can lead to undesired regioselectivity in click chemistry (e.g., Huisgen cycloaddition). Strategies include:

  • Using Cu(I) catalysts to favor 1,3-regioselectivity in triazole formation.
  • Protecting the alkyne with trimethylsilyl groups during synthetic steps, followed by deprotection .

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